molecular formula C22H19N3O4S B11033209 5-{[4-(1,3-Benzodioxol-5-yl)-1,3-thiazol-2-yl]methyl}-3-(4-propoxyphenyl)-1,2,4-oxadiazole

5-{[4-(1,3-Benzodioxol-5-yl)-1,3-thiazol-2-yl]methyl}-3-(4-propoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B11033209
M. Wt: 421.5 g/mol
InChI Key: UHXCCUDLJXYMAL-UHFFFAOYSA-N
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Description

The compound 5-{[4-(1,3-Benzodioxol-5-yl)-1,3-thiazol-2-yl]methyl}-3-(4-propoxyphenyl)-1,2,4-oxadiazole is a complex organic molecule that features a unique combination of benzodioxole, thiazole, and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(1,3-Benzodioxol-5-yl)-1,3-thiazol-2-yl]methyl}-3-(4-propoxyphenyl)-1,2,4-oxadiazole typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole and oxadiazole intermediates, which are then coupled under specific conditions to form the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium complexes .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography .

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can lead to the formation of carboxylic acids, while reduction of the thiazole ring can yield thiazolidines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties .

Biology

In biological research, the compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development .

Medicine

In medicinal chemistry, the compound is being explored for its potential therapeutic applications. It has shown promise in preliminary studies as an anti-cancer agent due to its ability to induce apoptosis in cancer cells .

Industry

In the industrial sector, the compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics and nanotechnology .

Mechanism of Action

The mechanism of action of 5-{[4-(1,3-Benzodioxol-5-yl)-1,3-thiazol-2-yl]methyl}-3-(4-propoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity, leading to various cellular effects. The pathways involved include the modulation of signal transduction and the induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-{[4-(1,3-Benzodioxol-5-yl)-1,3-thiazol-2-yl]methyl}-3-(4-propoxyphenyl)-1,2,4-oxadiazole lies in its combination of three distinct moieties, which confer a range of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C22H19N3O4S

Molecular Weight

421.5 g/mol

IUPAC Name

5-[[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]methyl]-3-(4-propoxyphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C22H19N3O4S/c1-2-9-26-16-6-3-14(4-7-16)22-24-20(29-25-22)11-21-23-17(12-30-21)15-5-8-18-19(10-15)28-13-27-18/h3-8,10,12H,2,9,11,13H2,1H3

InChI Key

UHXCCUDLJXYMAL-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NOC(=N2)CC3=NC(=CS3)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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